3-Benzylpiperazin-2-one hydrochloride is a chemical compound with the molecular formula and a molecular weight of approximately 226.71 g/mol. It is classified as a piperazine derivative, which is a class of compounds known for their diverse biological activities, including potential applications in pharmacology and medicinal chemistry. The compound is recognized for its role as a precursor in the synthesis of various bioactive molecules and has garnered attention in research focusing on its therapeutic potential.
3-Benzylpiperazin-2-one hydrochloride can be synthesized from readily available starting materials, including piperazine and benzyl chloride. It falls under the category of heterocyclic compounds, specifically piperazines, which are characterized by a six-membered ring containing two nitrogen atoms. This compound is often utilized in the development of pharmaceuticals due to its ability to interact with various biological targets.
The synthesis of 3-benzylpiperazin-2-one hydrochloride typically involves several steps:
The molecular structure of 3-benzylpiperazin-2-one hydrochloride consists of a piperazine ring substituted at the 3-position with a benzyl group and at the 2-position with a carbonyl group (ketone). The structural formula can be represented as follows:
Key data regarding its structure includes:
3-Benzylpiperazin-2-one hydrochloride can participate in various chemical reactions due to its functional groups:
The mechanism of action for compounds like 3-benzylpiperazin-2-one hydrochloride often involves interaction with specific receptors or enzymes in biological systems. For instance, studies have suggested that derivatives of this compound may inhibit certain proteases or modulate neurotransmitter systems, contributing to their pharmacological effects.
Research indicates that these compounds may act as small-molecule inhibitors affecting viral replication processes or influencing neurotransmitter pathways, which could have implications in treating conditions such as anxiety or viral infections .
3-Benzylpiperazin-2-one hydrochloride exhibits several notable physical and chemical properties:
The scientific applications of 3-benzylpiperazin-2-one hydrochloride are diverse:
The core piperazine scaffold, characterized by a six-membered heterocyclic ring with two nitrogen atoms at opposite positions, has been investigated for pharmaceutical applications since the mid-20th century. Burroughs Wellcome & Company initially synthesized benzylpiperazine in 1944 during exploratory research for antidepressant agents [9]. Early studies revealed benzylpiperazine possessed amphetamine-like stimulant properties, leading to its rejection as a therapeutic compound due to abuse potential [1] [9]. By the 1970s, clinical trials confirmed benzylpiperazine produced undesirable sympathomimetic effects, including increased heart rate, blood pressure, and pupillary dilation, which mirrored approximately 10% of the potency of dextroamphetamine [1] [9]. This pharmacological profile precluded its medical approval but laid the groundwork for its eventual repurposing.
The transition of piperazine derivatives from abandoned pharmaceutical candidates to recreational Novel Psychoactive Substances (NPS) began in the late 1990s. Suppliers exploited their structural novelty and lack of international scheduling under drug control conventions such as the United Nations 1971 Convention on Psychotropic Substances [1] [7]. Initially marketed as "herbal alternatives" or "pepper extracts" despite being entirely synthetic, piperazines like benzylpiperazine were sold legally in products labeled as "party pills," particularly in New Zealand and Europe [1] [6] [9]. This legal ambiguity facilitated their distribution through online platforms and specialized retail outlets ("head shops") before regulatory interventions.
Piperazine derivatives emerged prominently in designer drug markets after 2000, with benzylpiperazine and trifluoromethylphenylpiperazine (trifluoromethylphenylpiperazine) becoming key players [1] [6]. By 2004–2006, these compounds infiltrated European markets, often misrepresented as "ecstasy" tablets or blended with established illicit substances like 3,4-methylenedioxymethamphetamine, cocaine, or ketamine to enhance psychoactive effects [1] [6]. The European Monitoring Centre for Drugs and Drug Addiction documented a significant surge in phenylpiperazines like meta-chlorophenylpiperazine, which constituted nearly 10% of illicit tablets sold in the European Union by 2006, rising to 50% in some member states by 2009 [1].
Table 1: Key Piperazine Derivatives in Recreational Drug Markets
Compound | Chemical Designation | Primary Psychoactive Properties | Common Market Forms |
---|---|---|---|
Benzylpiperazine | 1-Benzylpiperazine | Dopaminergic/noradrenergic stimulation | Tablets, capsules, powders |
Trifluoromethylphenylpiperazine | 1-(3-Trifluoromethylphenyl)piperazine | Serotonergic agonist | Tablets (often combined) |
meta-Chlorophenylpiperazine | 1-(3-Chlorophenyl)piperazine | Serotonin receptor agonist | Tablets, adulterant in ecstasy |
Methoxyphenylpiperazine | 1-(4-Methoxyphenyl)piperazine | Mild stimulant | Capsules, blends |
Chemical diversification accelerated as regulations targeted initial variants. Manufacturers introduced structural modifications, such as halogen substitutions (e.g., fluorophenylpiperazine), alkyl chain extensions, or methylenedioxy ring additions (e.g., methylenedioxybenzylpiperazine), to circumvent emerging legal controls [6] [10]. These efforts generated a proliferating class of "research chemicals" marketed explicitly to evade drug legislation. The European Union's Early Warning System tracked over 900 distinct NPS by 2022, with piperazines remaining a persistent subgroup despite increased regulatory pressure [10].
3-Benzylpiperazin-2-one hydrochloride represents a structurally modified analog of benzylpiperazine, distinguished by a ketone group at the 2-position of the piperazine ring and hydrochloride salt formation. This modification alters physicochemical properties, including polarity, solubility, and metabolic stability, compared to its parent compound benzylpiperazine [1] [6]. Unlike benzylpiperazine, which exhibits a molecular weight of 176.3 g/mol as a free base, the hydrochloride salt and ketone moiety in 3-benzylpiperazin-2-one increase its molecular weight and potentially influence bioavailability [1].
Pharmacologically, benzylpiperazine acts as a dopamine/norepinephrine releasing agent with moderate affinity for serotonin receptors, whereas trifluoromethylphenylpiperazine functions primarily as a direct serotonin receptor agonist [1] [8]. Combining benzylpiperazine and trifluoromethylphenylpiperazine (typically in a 2:1 ratio) aimed to mimic the entactogenic effects of 3,4-methylenedioxymethamphetamine by synergistically targeting monoamine systems [6] [8]. Human studies confirmed this combination produced subjective effects comparable to dextroamphetamine, including euphoria, increased alertness, and enhanced sociability [8]. In contrast, 3-benzylpiperazin-2-one’s psychoactive profile remains largely uncharacterized due to limited empirical research, though its structural similarity suggests potential overlap with benzylpiperazine’s stimulant properties.
Table 2: Structural and Functional Comparison of Key Piperazines
Parameter | Benzylpiperazine | Trifluoromethylphenylpiperazine | 3-Benzylpiperazin-2-one hydrochloride |
---|---|---|---|
Core Structure | Piperazine + benzyl substituent | Piperazine + 3-CF₃-phenyl substituent | Piperazinone + benzyl substituent |
Molecular Weight | 176.3 g/mol | 230.2 g/mol | ~232.7 g/mol (estimated) |
Primary Mechanism | DA/NE release, mild 5-HT₂ binding | 5-HT₁/5-HT₂ receptor agonism | Unknown (presumed DA/NE modulation) |
Detection Challenges | Cross-reacts with some methamphetamine immunoassays | Requires LC-MS/MS for specificity | Likely requires advanced spectrometry |
Analytical differentiation of these analogs presents challenges. Gas chromatography-mass spectrometry remains standard for benzylpiperazine detection (characteristic ions at m/z 91, 134, 176), but positional isomers (e.g., ortho-chlorophenylpiperazine vs. meta-chlorophenylpiperazine) require liquid chromatography-mass spectrometry for resolution [1] [3] [6]. The ketone group in 3-benzylpiperazin-2-one hydrochloride would likely shift its mass spectral fragmentation pattern, necessitating updated reference libraries for forensic identification. As clandestine laboratories continue structural innovation, analytical techniques must evolve to address novel piperazine derivatives entering illicit markets [3] [6] [10].
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: